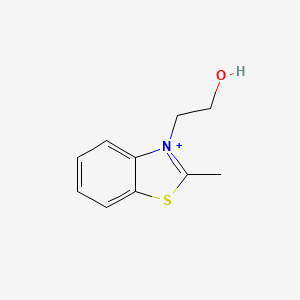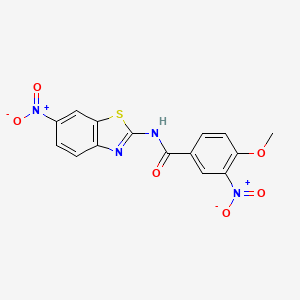![molecular formula C21H19Cl3N4OS2 B11711411 (2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)prop-2-enamide](/img/structure/B11711411.png)
(2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-fenil-N-(2,2,2-tricloro-1-{[(3-ciano-4,5,6,7-tetrahidro-1-benzotiofen-2-il)carbamotioil]amino}etil)prop-2-enamida es un compuesto orgánico complejo con una estructura única que incluye un grupo fenilo, un grupo tricloroetil y una porción de benzotiofeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2E)-3-fenil-N-(2,2,2-tricloro-1-{[(3-ciano-4,5,6,7-tetrahidro-1-benzotiofen-2-il)carbamotioil]amino}etil)prop-2-enamida típicamente involucra múltiples pasos. Los materiales de partida incluyen ácido fenilacético, tricloroacetonitrilo y 3-ciano-4,5,6,7-tetrahidro-1-benzotiofeno-2-tiol. Las condiciones de reacción a menudo requieren el uso de bases fuertes, como el hidruro de sodio, y solventes como la dimetilformamida (DMF) para facilitar las reacciones.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar aún más la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
(2E)-3-fenil-N-(2,2,2-tricloro-1-{[(3-ciano-4,5,6,7-tetrahidro-1-benzotiofen-2-il)carbamotioil]amino}etil)prop-2-enamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede facilitar mediante agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, especialmente en el grupo tricloroetil, utilizando reactivos como el metóxido de sodio.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, hidruro de aluminio y litio) y nucleófilos (por ejemplo, metóxido de sodio). Las reacciones generalmente requieren temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
(2E)-3-fenil-N-(2,2,2-tricloro-1-{[(3-ciano-4,5,6,7-tetrahidro-1-benzotiofen-2-il)carbamotioil]amino}etil)prop-2-enamida tiene varias aplicaciones de investigación científica:
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto puede tener potencial como una sonda bioquímica para estudiar interacciones enzimáticas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de (2E)-3-fenil-N-(2,2,2-tricloro-1-{[(3-ciano-4,5,6,7-tetrahidro-1-benzotiofen-2-il)carbamotioil]amino}etil)prop-2-enamida involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y desencadenando vías de señalización descendentes. Los objetivos moleculares exactos y las vías involucradas aún están bajo investigación.
Comparación Con Compuestos Similares
Compuestos similares
- Metil (2Z)-2-(1-etil-2-oxo-1,2-dihidro-3H-indol-3-ilideno)-5-[4-(2-furoiloxici)fenil]-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato
- Otros derivados de benzotiofeno
Singularidad
(2E)-3-fenil-N-(2,2,2-tricloro-1-{[(3-ciano-4,5,6,7-tetrahidro-1-benzotiofen-2-il)carbamotioil]amino}etil)prop-2-enamida es única debido a su combinación específica de grupos funcionales y sus posibles aplicaciones en varios campos. Su estructura permite diversas modificaciones químicas, lo que la convierte en un compuesto versátil para la investigación y los propósitos industriales.
Propiedades
Fórmula molecular |
C21H19Cl3N4OS2 |
|---|---|
Peso molecular |
513.9 g/mol |
Nombre IUPAC |
(E)-3-phenyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioylamino]ethyl]prop-2-enamide |
InChI |
InChI=1S/C21H19Cl3N4OS2/c22-21(23,24)19(26-17(29)11-10-13-6-2-1-3-7-13)28-20(30)27-18-15(12-25)14-8-4-5-9-16(14)31-18/h1-3,6-7,10-11,19H,4-5,8-9H2,(H,26,29)(H2,27,28,30)/b11-10+ |
Clave InChI |
SAMARFHZEGYCIT-ZHACJKMWSA-N |
SMILES isomérico |
C1CCC2=C(C1)C(=C(S2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)/C=C/C3=CC=CC=C3)C#N |
SMILES canónico |
C1CCC2=C(C1)C(=C(S2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C=CC3=CC=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-methoxyphenol](/img/structure/B11711339.png)

![Methyl 4-[[[3-(2-benzoxazolyl)-4-hydroxyphenyl]amino]carbonyl]benzoate](/img/structure/B11711347.png)
![2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]carbamate](/img/structure/B11711352.png)
![(4Z)-2-(2-bromophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11711359.png)
![4-[(2-chloroethyl)amino]-N-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11711360.png)

![4-butyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B11711366.png)
![N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11711376.png)

![4-(Dimethylsulfamoyl)-N-[4-(2-phenyldiazen-1-YL)phenyl]benzamide](/img/structure/B11711388.png)
![5-chloro-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(2,5-dichlorophenyl)benzamide](/img/structure/B11711393.png)
![2-(Pyrrolidin-1-yl)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one](/img/structure/B11711394.png)
